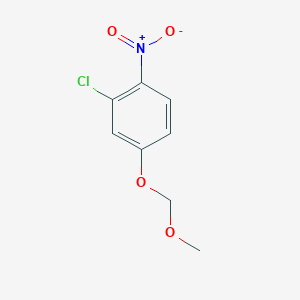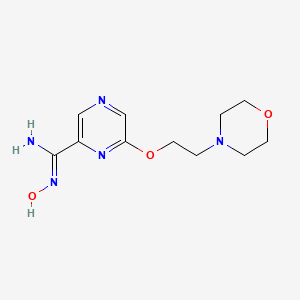
N'-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a hydroxy group, a morpholin-4-ylethoxy group, and a carboximidamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is constructed through cyclization reactions.
Substitution Reactions: The hydroxy group and the morpholin-4-ylethoxy group are introduced through nucleophilic substitution reactions.
Introduction of the Carboximidamide Group: This step involves the reaction of the intermediate compound with suitable reagents to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The morpholin-4-ylethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the morpholin-4-ylethoxy group play crucial roles in binding to active sites, while the carboximidamide group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-(2-morpholin-4-ylethyl)-2-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
Phthalocyanine derivatives: Possessing morpholin-4-ylethoxy groups, used in photodynamic therapy.
Uniqueness
N’-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H17N5O3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N'-hydroxy-6-(2-morpholin-4-ylethoxy)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C11H17N5O3/c12-11(15-17)9-7-13-8-10(14-9)19-6-3-16-1-4-18-5-2-16/h7-8,17H,1-6H2,(H2,12,15) |
InChI Key |
IGCOZJNAOITMFO-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1CCOC2=NC(=CN=C2)/C(=N/O)/N |
Canonical SMILES |
C1COCCN1CCOC2=NC(=CN=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


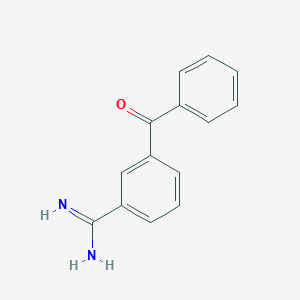
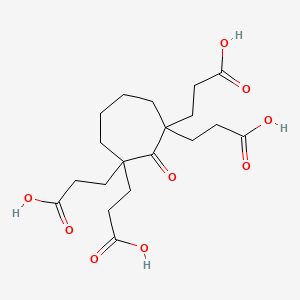
![Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane](/img/structure/B14581584.png)
![3-Chloro-4-[2-(dimethylamino)phenyl]-3-methyl-1-phenylazetidin-2-one](/img/structure/B14581590.png)
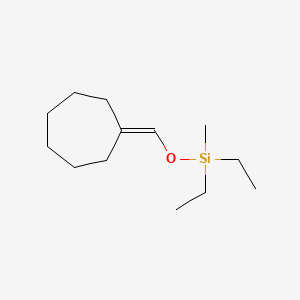

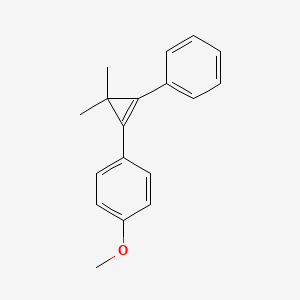
![2-[3-(4-Propylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14581617.png)
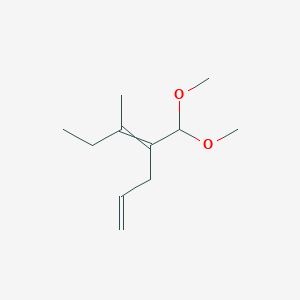
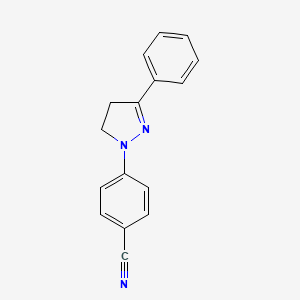
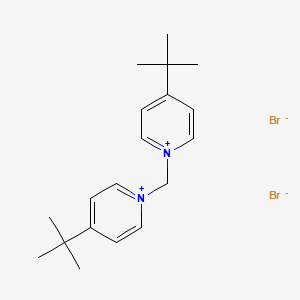
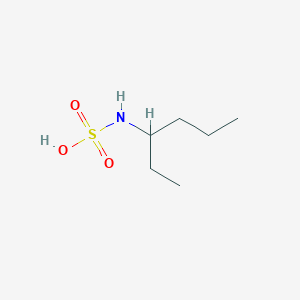
![N-[2-Chloro-5-(dichloromethanesulfonyl)phenyl]acetamide](/img/structure/B14581646.png)
